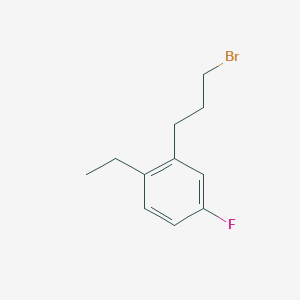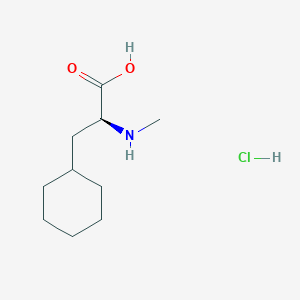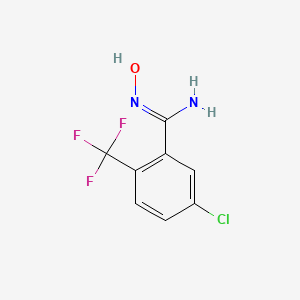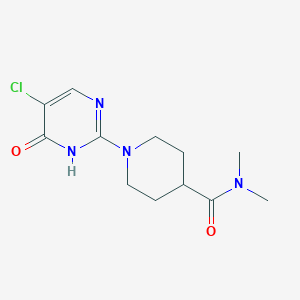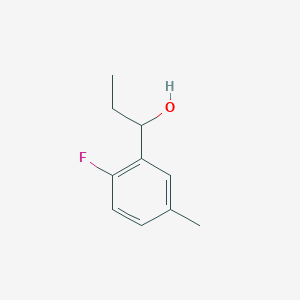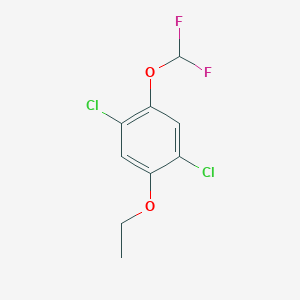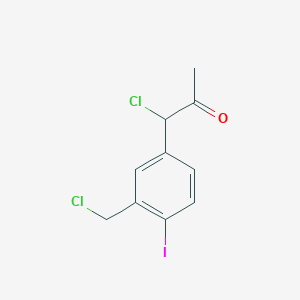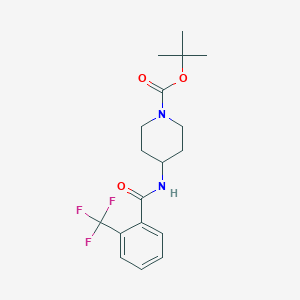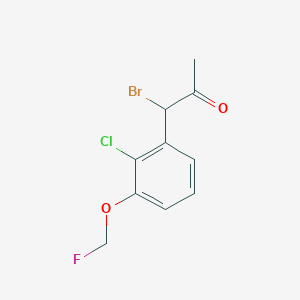![molecular formula C6H12ClNO B14044818 (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,7R)-2-oxabicyclo[320]heptan-7-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen atom within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
For industrial production, the synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride may involve optimized processes that ensure scalability and cost-effectiveness. These methods often include the use of readily available raw materials, efficient catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in its structure, known for its biological activity.
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxygen atom and an amine group within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 |
Clé InChI |
QMHIXRYDKZVVMO-RWOHWRPJSA-N |
SMILES isomérique |
C1CO[C@@H]2[C@H]1C[C@H]2N.Cl |
SMILES canonique |
C1COC2C1CC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


